molecular formula C14H22N2O4 B6494554 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334370-11-4

1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Número de catálogo: B6494554
Número CAS: 1334370-11-4
Peso molecular: 282.34 g/mol
Clave InChI: AZNFNAPIXRGCTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a synthetic urea derivative characterized by a central urea (-NH-C(O)-NH-) backbone. The molecule features two distinct substituents: a 4-ethoxyphenyl group (aromatic ring with an ethoxy substituent at the para position) and a 2-hydroxy-3-methoxy-2-methylpropyl group (a branched alkyl chain with hydroxyl, methoxy, and methyl substituents).

Urea derivatives are widely studied for their pharmacological properties, including kinase inhibition, antimicrobial activity, and enzyme modulation. The ethoxy group in this compound may enhance metabolic stability compared to shorter alkoxy chains (e.g., methoxy), while the hydroxy and methoxy substituents on the propyl chain could influence solubility and binding affinity .

Propiedades

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-4-20-12-7-5-11(6-8-12)16-13(17)15-9-14(2,18)10-19-3/h5-8,18H,4,9-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNFNAPIXRGCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Molecular Features Hypothesized Impact Reference
Target Compound :
1-(4-Ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- 4-Ethoxyphenyl
- 2-Hydroxy-3-methoxy-2-methylpropyl
- Ethoxy increases lipophilicity
- Hydroxy/methoxy enhance H-bonding
Balanced lipophilicity and solubility; potential for sustained activity
Analog 1 :
N-[(2S)-3-(4-Ethoxyphenyl)-1-oxopropan-2-yl]benzamide
- 4-Ethoxyphenyl
- Benzamide core
Lacks urea backbone; reduced H-bonding capacity Lower target affinity compared to urea derivatives
Analog 2 :
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20)
- 4-Methoxyphenyl
- Imidazoline ring
Smaller alkoxy group (methoxy); rigid heterocycle Higher solubility but shorter metabolic half-life
Analog 3 :
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea
- 4-Methoxyphenyl
- Diisopropyl groups
Bulky substituents reduce solubility; methoxy decreases lipophilicity Limited membrane permeability
Analog 4 :
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- 4-Ethoxyphenyl
- Pyrrolidinone ring
Conformational rigidity from pyrrolidinone Enhanced target selectivity but reduced synthetic accessibility

Key Observations:

Alkoxy Chain Length: The target compound’s 4-ethoxyphenyl group provides moderate lipophilicity compared to methoxy (Analog 2, C20) or propoxy (unlisted in evidence but inferred) variants. Ethoxy balances solubility and membrane permeability, whereas methoxy may favor solubility (e.g., C20 in ).

Urea Backbone vs. Alternative Cores: Benzamide derivatives (Analog 1) lack the urea moiety’s dual H-bonding capability, likely diminishing interactions with polar enzyme active sites .

Branched Alkyl Substituents: The target’s 2-hydroxy-3-methoxy-2-methylpropyl group offers multiple H-bond donors/acceptors, which may improve binding to hydrophilic pockets (e.g., kinase ATP sites). In contrast, Analog 3’s diisopropyl groups introduce steric hindrance, likely reducing binding efficiency .

Heterocyclic Modifications: Analog 4’s pyrrolidinone ring introduces conformational constraints, which could enhance selectivity for specific targets but complicate synthesis .

Hypothesized Pharmacological Profiles

While explicit biological data for the target compound is unavailable in the provided evidence, trends from analogues suggest:

  • Metabolic Stability : The ethoxy group may slow oxidative metabolism compared to methoxy, extending half-life .
  • Solubility : The hydroxy group in the propyl chain could improve aqueous solubility relative to purely lipophilic analogues (e.g., Analog 3) .
  • Target Affinity : The urea backbone and branched substituents may favor interactions with serine/threonine kinases or GPCRs, as seen in other urea-based drugs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.